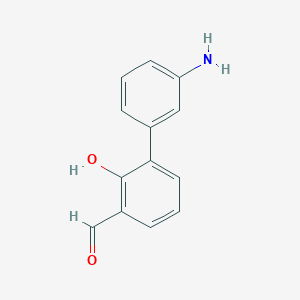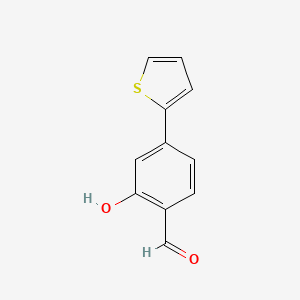
2-Formyl-5-(thiophen-2-yl)phenol, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Formyl-5-(thiophen-2-yl)phenol (2F5T2P) is an organic compound with the molecular formula C9H7OS. It is a colorless crystalline solid with a pungent odor and a melting point of approximately 126°C. 2F5T2P is widely used in research laboratories, as it has a variety of applications. It has been used in the synthesis of drugs and other compounds, as well as in the study of biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
2-Formyl-5-(thiophen-2-yl)phenol, 95% has been used in a variety of scientific research applications. It has been used in the synthesis of drugs, such as the antimalarial drug chloroquine. It has also been used in the synthesis of other compounds, such as polymers and dyes. Additionally, 2-Formyl-5-(thiophen-2-yl)phenol, 95% has been used in the study of biochemical and physiological effects, as well as in the development of new drugs.
Wirkmechanismus
2-Formyl-5-(thiophen-2-yl)phenol, 95% is believed to act as a proton donor, donating a proton to a target molecule. This proton donation is believed to activate the target molecule, allowing it to interact with other molecules and producing a desired effect.
Biochemical and Physiological Effects
2-Formyl-5-(thiophen-2-yl)phenol, 95% has been studied for its biochemical and physiological effects. It has been found to have antioxidant, anti-inflammatory, and anti-cancer properties. Additionally, it has been found to be effective in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
2-Formyl-5-(thiophen-2-yl)phenol, 95% has several advantages for use in laboratory experiments. It is a relatively stable compound, and is relatively easy to synthesize. Additionally, it has a wide range of applications, making it a versatile compound for use in research. However, there are some limitations to its use in laboratory experiments. For example, it is a relatively toxic compound, and should be handled with care. Additionally, it is a relatively expensive compound, and may not be suitable for use in large-scale experiments.
Zukünftige Richtungen
There are several potential future directions for the use of 2-Formyl-5-(thiophen-2-yl)phenol, 95% in scientific research. It could be used in the development of new drugs and therapies, such as for the treatment of cancer and other diseases. Additionally, it could be used in the synthesis of new compounds, such as polymers and dyes. Finally, it could be used in the study of biochemical and physiological effects, as well as in the development of new medical devices.
Synthesemethoden
2-Formyl-5-(thiophen-2-yl)phenol, 95% can be synthesized through the reaction of 2-formylphenol and thiophene-2-carbaldehyde. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, at a temperature of 120-130°C. This reaction produces a yellow-orange product with a yield of 95%.
Eigenschaften
IUPAC Name |
2-hydroxy-4-thiophen-2-ylbenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8O2S/c12-7-9-4-3-8(6-10(9)13)11-2-1-5-14-11/h1-7,13H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DONIXIPUQCVIBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=CC(=C(C=C2)C=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50685023 |
Source


|
| Record name | 2-Hydroxy-4-(thiophen-2-yl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50685023 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Formyl-5-(thiophen-2-YL)phenol | |
CAS RN |
1118519-87-1 |
Source


|
| Record name | 2-Hydroxy-4-(thiophen-2-yl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50685023 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Cyano-5-[3-(pyrrolidinylsulfonyl)phenyl]phenol, 95%](/img/structure/B6377367.png)

![2-Cyano-5-[4-(pyrrolidinylsulfonyl)phenyl]phenol, 95%](/img/structure/B6377388.png)

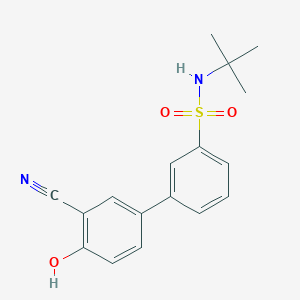

![3-Cyano-5-[4-(piperidin-1-ylsulfonyl)phenyl]phenol, 95%](/img/structure/B6377410.png)

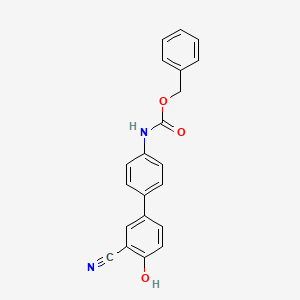
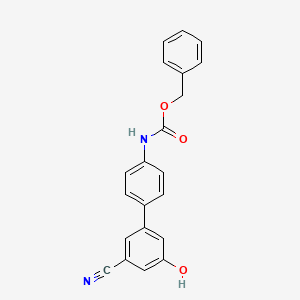
![2-Cyano-4-[4-(pyrrolidinylsulfonyl)phenyl]phenol, 95%](/img/structure/B6377434.png)


